1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines.
Preparation Methods
The synthesis of 1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-chloro-2-methylphenyl group: This step involves the substitution reaction where the phenyl group is introduced.
N,N-dipropylation: The final step involves the alkylation of the amine group with propyl groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis induction.
Chemical Biology: It serves as a tool compound for investigating the role of pyrazolo[3,4-d]pyrimidines in various biological pathways.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as a competitive inhibitor of CDK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-chloro-2-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-(5-chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine: This compound has similar structural features but different substituents, leading to variations in biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 but have different core structures, affecting their binding affinity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent inhibitory activity against CDK2 and its potential as a therapeutic agent .
Properties
Molecular Formula |
C18H22ClN5 |
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Molecular Weight |
343.9 g/mol |
IUPAC Name |
1-(4-chloro-2-methylphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H22ClN5/c1-4-8-23(9-5-2)17-15-11-22-24(18(15)21-12-20-17)16-7-6-14(19)10-13(16)3/h6-7,10-12H,4-5,8-9H2,1-3H3 |
InChI Key |
PSLRZMLAUUAQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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